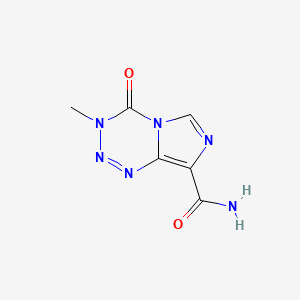
Temozolomide
Cat. No. B1682018
Key on ui cas rn:
85622-93-1
M. Wt: 194.15 g/mol
InChI Key: BPEGJWRSRHCHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07612202B2
Procedure details


A 1.25 cm width column was filled with 10 grams of the ion exchange resin Lewatit Mono Plus™ MP-64. A solvent mixture comprising 55% water and 45% acetonitrile (20 ml) was added and 30 minutes were allowed for resin swelling. Then, the solution was allowed to drain up to the top of the resin and a solution of the mother liquor of example 1 (50 ml) was passed through the column at a rate of about 1 ml/1 min. The first volume was discarded (10 ml) and then the eluted solution (the eluate) was collected (50 ml) and transferred to a reaction vessel. Temozolomide hydrochloride (3.33 grams, 0.0144 moles) was added and the mixture was heated to 60-63° C. under stirring and filtered at this temperature. Then, the mixture was cooled to 5° C., and stirring was maintained for about 30 minutes to enable crystallization. The crystals thus obtained were collected by filtration and washed with water (2×10 ml) and cold acetone (10 ml). The crystals were dried at 40° C. in vacuum to obtain 2.52 grams (0.013 moles) of Temozolomide base in 90.3% yield. Purity (by HPLC): 99.9%.
[Compound]
Name
ion
Quantity
10 g
Type
reactant
Reaction Step One


[Compound]
Name
example 1
Quantity
50 mL
Type
reactant
Reaction Step Three

Name
Temozolomide hydrochloride
Quantity
3.33 g
Type
reactant
Reaction Step Four


Name
Yield
90.3%
Identifiers


|
REACTION_CXSMILES
|
O.[CH3:2][N:3]1[N:12]=[N:11][C:10]2[N:6]([CH:7]=[N:8][C:9]=2[C:13]([NH2:15])=[O:14])[C:4]1=[O:5].Cl>C(#N)C>[CH3:2][N:3]1[N:12]=[N:11][C:10]2[N:6]([CH:7]=[N:8][C:9]=2[C:13]([NH2:15])=[O:14])[C:4]1=[O:5] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
ion
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
example 1
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
Temozolomide hydrochloride
|
|
Quantity
|
3.33 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N.Cl
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
61.5 (± 1.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added and 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was passed through the column at a rate of about 1 ml/1 min
|
|
Duration
|
1 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluted solution (the eluate) was collected (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a reaction vessel
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered at this temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the mixture was cooled to 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained for about 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals thus obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×10 ml) and cold acetone (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were dried at 40° C. in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.013 mol | |
| AMOUNT: MASS | 2.52 g | |
| YIELD: PERCENTYIELD | 90.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
